Benzyl(dibutyl)oxo-lambda~5~-phosphane
Description
Benzyl(dibutyl)oxo-lambda⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphane) bonded to a benzyl group, two dibutyl groups, and an oxo ligand. Its molecular structure (Fig. 1) reflects a trigonal bipyramidal geometry, where the oxo group occupies an axial position, and the bulky benzyl/dibutyl substituents influence steric and electronic properties. This compound is synthesized via nucleophilic substitution or oxidation of trivalent phosphanes, with applications in catalysis, materials science, and medicinal chemistry. Crystallographic studies of such compounds often employ tools like SHELX or SIR97 for structure determination and refinement.
Properties
CAS No. |
4042-81-3 |
|---|---|
Molecular Formula |
C15H25OP |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
dibutylphosphorylmethylbenzene |
InChI |
InChI=1S/C15H25OP/c1-3-5-12-17(16,13-6-4-2)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
PEFGTWNVPWGPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(dibutyl)oxo-lambda~5~-phosphane typically involves the reaction of benzyl chloride with dibutylphosphine oxide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl(dibutyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzyl(dibutyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(dibutyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, it can interact with biological membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Triphenylphosphane (PPh₃):
- Oxidation State: Trivalent (λ³-phosphane) vs. pentavalent (λ⁵) in the target compound.
- Electronic Effects: PPh₃ is a strong electron donor (Tolman Electronic Parameter: 13.45 cm⁻¹), while the oxo group in the target compound withdraws electron density, making it less nucleophilic .
Triphenylphosphane Oxide (OPPh₃):
- Oxidation State: Pentavalent (λ⁵), similar to the target compound.
- Solubility: OPPh₃ is highly polar due to the P=O bond, enhancing water solubility compared to Benzyl(dibutyl)oxo-lambda⁵-phosphane, which has hydrophobic dibutyl/benzyl groups.
- Reactivity: OPPh₃ is chemically inert, whereas the target compound’s axial oxo group may participate in hydrogen bonding or act as a weak Lewis acid.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
